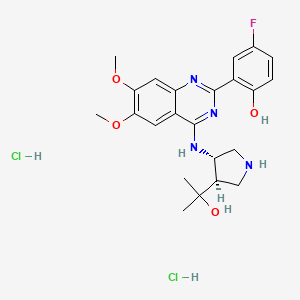

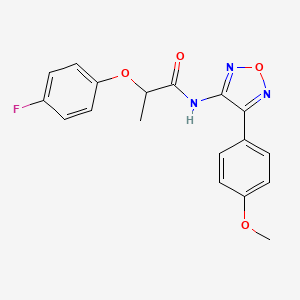

![molecular formula C19H14ClNO3S2 B2998821 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 1414727-15-3](/img/structure/B2998821.png)

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.

Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

A significant body of research has focused on the antibacterial and antifungal properties of thiazolidinone derivatives, which share a common structural motif with the chemical compound . For instance, synthesized thiazolidinone derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria, along with moderate anti-enzymatic potential. These compounds have shown particular efficacy against strains like S. typhi, K. pneumoniae, and S. aureus, suggesting their potential as novel antibacterial agents (Siddiqui et al., 2014). Additionally, other studies have reported promising antifungal activities against pathogens such as C. albicans, further supporting the potential of thiazolidinone derivatives in treating fungal infections (Patel, Patel, & Patel, 2010).

Anticancer Properties

The anticancer properties of thiazolidinone derivatives have also been extensively studied. Research has demonstrated that these compounds exhibit antiproliferative activity against various human cancer cell lines, including leukemia, breast, and colon cancer cells. Some derivatives have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For example, derivatives containing furan moiety and substituted at the thiazolidinone moiety showed significant antiproliferative activity and were able to induce apoptosis in human leukemia cells (Chandrappa et al., 2009).

Antitrypanosomal and Anticancer Activity

Further expanding the utility of thiazolidinone derivatives, some compounds have been synthesized for their trypanocidal activity against Trypanosoma brucei, with certain derivatives inhibiting the growth of parasites at sub-micromolar concentrations. Additionally, these compounds have shown anticancer activity in vitro, inhibiting the growth of human tumor cell lines, which suggests a dual therapeutic potential for treating both parasitic infections and cancer (Holota et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of thiazolidinone derivatives have been key areas of research, providing insights into their chemical properties and potential applications. Studies have detailed the synthesis processes, including the formation of 5-enamine-4-thiazolidinone derivatives, and their evaluation for various biological activities. These studies not only contribute to the understanding of the chemical behavior of these compounds but also pave the way for the development of novel derivatives with enhanced biological activities (Patel et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNQKXPZUNTJDC-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

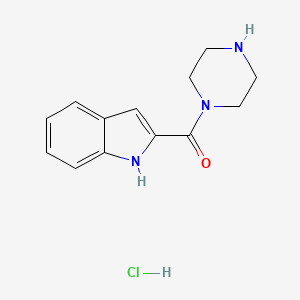

![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2998739.png)

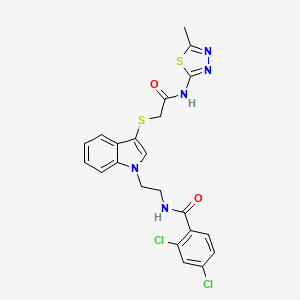

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2998743.png)

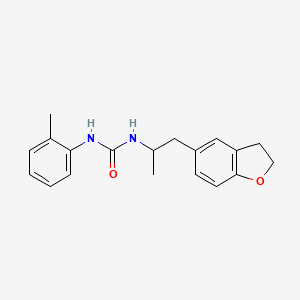

![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)

![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)

![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)

![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)